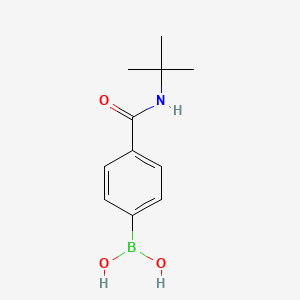

(4-(tert-Butylcarbamoyl)phenyl)boronic acid

Overview

Description

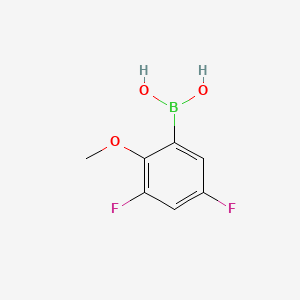

(4-(tert-Butylcarbamoyl)phenyl)boronic acid, also known as 4-TBCPA, is a versatile and widely used boronic acid derivative that has been extensively studied for its numerous applications in the fields of synthetic chemistry, biochemistry, and pharmacology. 4-TBCPA is a powerful reagent in organic synthesis, with the ability to catalyze a variety of reactions, including Suzuki-Miyaura cross-coupling, Heck reactions, and hydroboration. In biochemistry, 4-TBCPA has been used as a tool to study enzyme-substrate interactions, to investigate the mechanism of action of certain enzymes, and to develop novel therapeutic agents. In pharmacology, 4-TBCPA has been used to study the effects of drugs on the human body, as well as the biochemical and physiological effects of certain drugs.

Scientific Research Applications

- “(4-(tert-Butylcarbamoyl)phenyl)boronic acid” is a chemical compound with the molecular formula C11H16BNO3 . It’s a solid substance with a melting point between 230-246°C . It’s typically stored in an inert atmosphere at room temperature .

- While specific applications for this compound were not found, boronic acids, in general, have wide applications in various fields of science. They are used in organic synthesis, medicinal chemistry, materials science, and sensor design .

- The methods of application or experimental procedures would depend on the specific application or experiment being conducted. Since boronic acids are often used in coupling reactions, they might be used in a similar manner .

General Information

Potential Applications

Methods of Application

Results or Outcomes

- MOFs have emerged as promising electrode materials for supercapacitors (SCs) due to their highly porous structure, tunable chemical compositions, and diverse morphologies . However, their applications are hindered by low conductivity and poor cycling performance . A novel approach to resolve this issue involves the growth of layered double hydroxides (LDHs) using MOFs as efficient templates or precursors for electrode material preparation . This method effectively enhances the stability, electrical conductivity, and mass transport ability of MOFs .

- The MOF-derived LDH exhibits a well-defined porous micro/nano-structure, facilitating the dispersion of active sites and preventing the aggregation of layered LDH . This paper introduces synthesis strategies for converting MOFs into LDHs . Subsequently, recent research progress in MOF-derived LDHs is overviewed, encompassing pristine LDH powders, LDH composites, and LDH-based arrays, along with their applications in SCs .

Metal-Organic Frameworks (MOFs)

Supercapacitors

- MOFs have emerged as promising electrode materials for supercapacitors (SCs) due to their highly porous structure, tunable chemical compositions, and diverse morphologies . However, their applications are hindered by low conductivity and poor cycling performance . A novel approach to resolve this issue involves the growth of layered double hydroxides (LDHs) using MOFs as efficient templates or precursors for electrode material preparation . This method effectively enhances the stability, electrical conductivity, and mass transport ability of MOFs .

- The MOF-derived LDH exhibits a well-defined porous micro/nano-structure, facilitating the dispersion of active sites and preventing the aggregation of layered LDH . This paper introduces synthesis strategies for converting MOFs into LDHs . Subsequently, recent research progress in MOF-derived LDHs is overviewed, encompassing pristine LDH powders, LDH composites, and LDH-based arrays, along with their applications in SCs .

Metal-Organic Frameworks (MOFs)

Supercapacitors

properties

IUPAC Name |

[4-(tert-butylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BNO3/c1-11(2,3)13-10(14)8-4-6-9(7-5-8)12(15)16/h4-7,15-16H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAIIZPWLCVMPFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)NC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378362 | |

| Record name | [4-(tert-Butylcarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(tert-Butylcarbamoyl)phenyl)boronic acid | |

CAS RN |

850568-14-8 | |

| Record name | B-[4-[[(1,1-Dimethylethyl)amino]carbonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850568-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(tert-Butylcarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

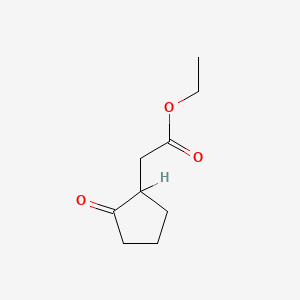

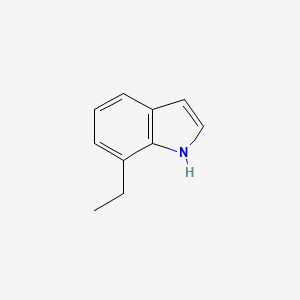

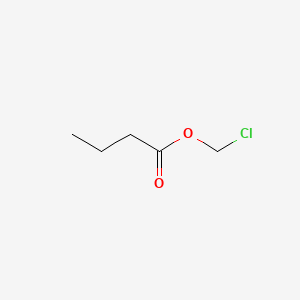

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(1H-indol-3-yl)piperidino]ethan-1-one](/img/structure/B1586518.png)

![4-Oxo-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilino]butanoic acid](/img/structure/B1586528.png)

![(6-Chloro-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetic acid](/img/structure/B1586533.png)